molecular formula C10H9N3O4S B7541160 3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid

3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid

Cat. No. B7541160
M. Wt: 267.26 g/mol
InChI Key: CIDSVXJQMJPNAZ-UHFFFAOYSA-N
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Description

3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid, also known as OTAVA-BB 120052, is a synthetic compound that has been of great interest in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory response and tumor growth. It may also act by modulating neurotransmitter levels in the brain, thereby reducing the symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid can modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the growth of cancer cells and reduce the production of reactive oxygen species, which can damage cells and tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical composition and purity. It is also relatively stable and can be easily stored and transported. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid. One direction is to further investigate its potential therapeutic applications in various diseases, such as neurodegenerative disorders, cancer, and bacterial infections. Another direction is to study the mechanism of action of this compound in more detail, which may lead to the development of more effective treatments. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.

Synthesis Methods

The synthesis of 3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid involves the reaction of 2-amino-4,6-dichloropyrimidine with thiourea in the presence of sodium hydroxide to form 2-amino-4,6-dichloro-5-thiomethylpyrimidine. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-amino-4,6-dichloro-5-thiomethylpyrimidin-yl)acetate, which is further hydrolyzed to form 3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid.

Scientific Research Applications

3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c14-7(15)1-2-11-8(16)6-5-12-10-13(9(6)17)3-4-18-10/h3-5H,1-2H2,(H,11,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDSVXJQMJPNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C(=O)N21)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid

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